molecular formula C8H10BrN B2458364 2-(2-Bromoethyl)-6-methylpyridine CAS No. 856834-88-3

2-(2-Bromoethyl)-6-methylpyridine

Cat. No.: B2458364
CAS No.: 856834-88-3
M. Wt: 200.079
InChI Key: NPQGTEWFJXQOBS-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. It is characterized by a bromine atom attached to an ethyl group, which is further connected to the 6th position of a methyl-substituted pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

2-(2-Bromoethyl)-6-methylpyridine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine followed by the introduction of an ethyl group. One common method is the reaction of 6-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 2-bromo-6-methylpyridine. This intermediate is then reacted with ethylene in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-methylpyridine involves its interaction with specific molecular targets. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)pyridine
  • 2-(2-Bromoethyl)-4-methylpyridine
  • 2-(2-Bromoethyl)-5-methylpyridine

Comparison: 2-(2-Bromoethyl)-6-methylpyridine is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct chemical properties and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(2-bromoethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGTEWFJXQOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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